molecular formula C13H17BrN2O4 B13114613 3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B13114613
M. Wt: 345.19 g/mol
InChI Key: WMWLTWBDPDLKHY-UHFFFAOYSA-N
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Description

3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound that features a brominated pyridine ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps, starting with the bromination of pyridine derivatives The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The brominated pyridine ring can be oxidized to form pyridine N-oxide derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Hydrogenated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can participate in π-π stacking interactions, while the propanoic acid moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Chloropyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
  • 3-(6-Fluoropyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
  • 3-(6-Iodopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Uniqueness

The uniqueness of 3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid lies in its bromine atom, which can participate in specific chemical reactions and interactions that are distinct from those of its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s reactivity and binding affinity to molecular targets.

Properties

Molecular Formula

C13H17BrN2O4

Molecular Weight

345.19 g/mol

IUPAC Name

3-(6-bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C13H17BrN2O4/c1-13(2,3)20-12(19)16-9(11(17)18)6-8-4-5-10(14)15-7-8/h4-5,7,9H,6H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

WMWLTWBDPDLKHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)Br)C(=O)O

Origin of Product

United States

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